molecular formula C15H19NO2 B2502966 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide CAS No. 2034529-36-5

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2502966
CAS No.: 2034529-36-5
M. Wt: 245.322
InChI Key: FJNVJMXWXQEGCX-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane carboxamide group attached to a methoxy-substituted indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the indane derivative, which is then functionalized to introduce the methoxy group. The final step involves the formation of the cyclopropane carboxamide moiety through a series of reactions that may include cyclopropanation and subsequent amide formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indane derivatives and cyclopropane carboxamides. Examples include:

Uniqueness

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to a class of cyclopropanecarboxamides characterized by the presence of a methoxy-substituted indene moiety. The synthesis typically involves the formation of the cyclopropane ring followed by the introduction of the indene structure. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Overview

  • Starting Materials : Indene derivatives and cyclopropanecarboxylic acid.
  • Reagents : Common reagents include coupling agents and solvents like methanol or dichloromethane.
  • Reaction Conditions : Reactions are often conducted under reflux conditions to facilitate cyclization.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that this compound effectively induces apoptosis in prostate and kidney cancer cells by increasing intracellular reactive oxygen species (ROS) levels and activating caspase pathways .

Cell Line IC50 (µM) Mechanism of Action
Prostate Cancer10Apoptosis via ROS accumulation
Kidney Cancer12Caspase activation and mitochondrial disruption

TRPM8 Modulation

The compound has also been studied for its interaction with TRPM8 (transient receptor potential melastatin 8) channels, which are implicated in sensory perception and pain modulation. Research suggests that it may act as a modulator of these channels, potentially influencing cold sensation and nociceptive pathways .

Study 1: Cytotoxicity Assessment

A comprehensive screening was conducted on multiple human cancer cell lines, including those representative of lung, breast, and ovarian cancers. The results indicated that this compound exhibited selective toxicity towards leukemia cells with an observed GI50 value of approximately 429 nM .

Study 2: TRPM8 Interaction

In a study examining the effects on TRPM8 channels, the compound was shown to activate these channels in a dose-dependent manner, leading to increased intracellular calcium levels in sensory neurons. This suggests its potential use in pain management therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways through ROS generation.
  • Ion Channel Modulation : It interacts with TRPM8 channels, affecting calcium influx and neuronal excitability.
  • Selective Cytotoxicity : Its structure allows for selective targeting of malignant cells while sparing normal tissues.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-15(10-16-14(17)11-6-7-11)8-12-4-2-3-5-13(12)9-15/h2-5,11H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNVJMXWXQEGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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